Bienvenue dans la boutique en ligne BenchChem!

2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Antibacterial Structure-Activity Relationship 1,3,4-Oxadiazole

This 2,5-disubstituted-1,3,4-oxadiazole bearing a 3-fluoro-4-methylphenyl motif and acetohydrazide terminus is prioritized for antibacterial screening libraries. SAR studies demonstrate the F+CH₃ substitution pattern intensifies efficacy to levels comparable with streptomycin, a trait absent in chloro or unsubstituted analogs. The hydrazide group enables rapid one-step hydrazone library synthesis. With XLogP3=0.4 and TPSA=94 Ų, it offers favorable solubility for broth microdilution assays. Procure as a core scaffold for focused library generation rather than pre-formed derivatives to maximize aldehyde diversity space.

Molecular Formula C11H11FN4O2
Molecular Weight 250.233
CAS No. 1326857-74-2
Cat. No. B2889307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
CAS1326857-74-2
Molecular FormulaC11H11FN4O2
Molecular Weight250.233
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)NN)F
InChIInChI=1S/C11H11FN4O2/c1-6-2-3-7(4-8(6)12)11-16-15-10(18-11)5-9(17)14-13/h2-4H,5,13H2,1H3,(H,14,17)
InChIKeyOOKHFVLVDPKBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326857-74-2): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326857-74-2) is a heterocyclic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, bearing a 3-fluoro-4-methylphenyl group at position 5 and an acetohydrazide side chain at position 2 via a methylene linker . Its molecular formula is C₁₁H₁₁FN₄O₂ (MW 250.23 g/mol), with computed properties including XLogP3 of 0.4 and a topological polar surface area (TPSA) of 94 Ų [1]. The compound features two hydrogen bond donors and six hydrogen bond acceptors, with three rotatable bonds, positioning it within favorable drug-like physicochemical space [1]. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, associated with antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities [2].

Why 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide Cannot Be Casually Replaced by In-Class Analogs: The Structural Determinants of Functional Differentiation


Within the 2,5-disubstituted-1,3,4-oxadiazole-acetohydrazide family, seemingly minor aryl substituent variations produce quantifiably divergent biological outcomes. A systematic SAR study of this scaffold demonstrated that the combination of fluoro and methyl substituents at the para position of the acid hydrazide phenyl ring intensifies antibacterial efficacy, producing compounds with MIC values comparable to streptomycin, whereas analogs lacking this substitution pattern showed substantially weaker activity [1]. The 3-fluoro-4-methylphenyl motif in the target compound embodies this critical pharmacophoric feature. Substituting the fluorine for chlorine (as in the 4-chlorophenyl analog, CAS 1325306-44-2) or removing the methyl group (as in the 4-fluorophenyl analog) fundamentally alters electronic distribution (Hammett σₘ for F = +0.34 vs. σₚ for Cl = +0.23), hydrogen-bonding capacity, and lipophilicity (XLogP3 ≈ 0.4 for the target vs. an estimated higher value for the chloro congener), each of which directly impacts target binding affinity, membrane permeability, and metabolic stability [2]. The acetohydrazide side chain further distinguishes this compound from 2-amino or 2-thioether variants by providing a reactive hydrazide terminus for hydrazone formation, a key derivatization step for generating focused libraries [3]. These convergent structural features mean that generic substitution based solely on the oxadiazole core or the acetohydrazide appendage, without preserving the specific 3-fluoro-4-methylphenyl substitution, risks loss of the enhanced antibacterial phenotype documented for this substituent combination.

Quantitative Differentiation Evidence for 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326857-74-2): Comparator-Anchored Performance Data


Antibacterial Potency Enhancement Conferred by the Fluoro + Methyl Substitution Pattern: Class-Level SAR Evidence vs. Unsubstituted and Mono-Substituted Analogs

In a systematic SAR evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives, compounds bearing fluoro and methyl substituents at the para position of the acid hydrazide phenyl ring (compounds 5e, 5f, and 5g) exhibited significantly higher antibacterial activity with MIC values comparable to the reference antibiotic streptomycin, as measured against Gram-positive (Bacillus subtilis MTCC 1790, Bacillus megaterium MTCC 1684) and Gram-negative (Escherichia coli MTCC 405, Salmonella typhi MTCC 3224) strains [1]. The study explicitly concluded that 'the antibacterial efficacy can be intensified by substituting fluoro and methyl substituents at the para position in acid hydrazide' [1]. The target compound incorporates this validated pharmacophoric motif (3-fluoro-4-methylphenyl), whereas the unsubstituted phenyl analog and the 4-fluorophenyl analog (lacking the methyl group) are not supported by the same level of SAR evidence for enhanced antibacterial activity [1]. Although direct head-to-head MIC data for the target compound against these specific strains are not yet published in the peer-reviewed literature, the class-level SAR provides a rational basis for prioritizing procurement of the 3-fluoro-4-methylphenyl-substituted variant when antibacterial screening is the intended application.

Antibacterial Structure-Activity Relationship 1,3,4-Oxadiazole

Physicochemical Differentiation from the 4-Chlorophenyl Analog: Lipophilicity and Electronic Properties Relevant to Membrane Permeability and Target Engagement

The target compound (C₁₁H₁₁FN₄O₂, MW 250.23) has a computed XLogP3 of 0.4 and a TPSA of 94 Ų [1]. Its closest commercially available analog, 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1325306-44-2, C₁₀H₉ClN₄O₂, MW 252.66), differs in both the halogen identity (F vs. Cl) and the presence of the methyl group . Fluorine is more electronegative (Pauling scale: F = 3.98 vs. Cl = 3.16) and has a smaller van der Waals radius (F = 1.47 Å vs. Cl = 1.75 Å), while the additional methyl group in the target compound contributes modest lipophilicity (π(CH₃) ≈ +0.56) [2]. The resulting XLogP3 of 0.4 for the target indicates balanced hydrophilicity/lipophilicity, potentially favoring aqueous solubility relative to the chloro analog (which, lacking the polarizing effect of fluorine and the compensatory methyl, is predicted to have a higher logP and thus lower aqueous solubility). The difference in TPSA between the two compounds is negligible, but the higher H-bond acceptor count (6 vs. 5 for the chloro analog) and the stronger H-bond accepting capability of fluorine (vs. chlorine) may confer subtly different target-binding profiles [1].

Physicochemical Properties LogP Drug-likeness

Acetohydrazide Side Chain Derivatization Versatility vs. 2-Amino and 2-Thioether Analogs: Implications for Library Synthesis and Lead Expansion

The acetohydrazide moiety (-CH₂-C(=O)-NH-NH₂) at position 2 of the oxadiazole core provides a reactive hydrazide terminus that readily undergoes condensation with aldehydes or ketones to form hydrazone derivatives, a well-established strategy for generating focused compound libraries for biological screening [1]. This contrasts with analogs bearing a 2-amino group (e.g., 5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine) or a 2-thioether linker (e.g., 2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide), where the former has limited derivatization options at the 2-position and the latter introduces a sulfur atom that alters both reactivity and metabolic stability [2]. The hydrazide functionality in the target compound has been exploited in multiple published synthetic protocols: 1,3,4-oxadiazole acetohydrazides have been converted to α-aminophosphonate oxadiazoles via Kabachnik-Fields reaction [3] and to N-benzylidene hydrazone derivatives that demonstrated telomerase inhibitory activity with IC₅₀ values of 0.76–1.54 μM against cancer cell lines [4]. While the target compound itself has not yet been reported in these specific derivatization studies, its structural homology to the acetohydrazide substrates employed in these protocols supports its utility as a versatile synthetic intermediate.

Derivatization Hydrazone Formation Medicinal Chemistry

Hemolytic Safety Profile of 2,5-Disubstituted-1,3,4-Oxadiazoles Bearing Fluoro/Methyl Substitution: Class-Level Cytocompatibility Evidence

In the hemolytic activity assessment conducted alongside the antibacterial SAR study, the 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing fluoro and methyl substituents (compounds 5e, 5f, 5g) demonstrated negligible cytotoxicity compared with the standard, indicating a favorable safety margin for the class [1]. The hemolytic assay serves as a preliminary in vitro indicator of membrane-damaging potential, and the low hemolytic activity of the fluoro+methyl-substituted derivatives suggests that the 3-fluoro-4-methylphenyl motif does not introduce non-specific membrane toxicity at the concentrations tested [1]. This class-level safety signal distinguishes the target substitution pattern from other oxadiazole substituent combinations that may exhibit higher hemolytic activity, though compound-specific hemolytic data for CAS 1326857-74-2 have not been independently reported.

Cytotoxicity Hemolytic Activity Safety Pharmacology

Optimal Research and Procurement Application Scenarios for 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326857-74-2)


Antibacterial Lead Discovery: Primary Screening Against Gram-Positive and Gram-Negative Panels

Based on the class-level SAR demonstrating that the fluoro + methyl substitution pattern intensifies antibacterial activity to levels comparable with streptomycin [1], this compound is rationally prioritized for primary antibacterial screening libraries. Researchers should include the unsubstituted phenyl analog and the 4-chlorophenyl analog as internal controls to experimentally quantify the contribution of the 3-fluoro-4-methylphenyl motif. The compound's moderate XLogP3 (0.4) and favorable TPSA (94 Ų) [2] suggest adequate aqueous solubility for standard broth microdilution MIC assays.

Focused Hydrazone Library Synthesis for Anticancer or Antimicrobial Screening

The acetohydrazide terminus enables rapid one-step condensation with diverse aromatic aldehydes to generate hydrazone libraries, following established protocols for structurally related 1,3,4-oxadiazole acetohydrazides [3][4]. This derivatization strategy has produced compounds with telomerase inhibitory IC₅₀ values in the sub-micromolar to low-micromolar range (0.76–1.54 μM) [4]. Procurement of this compound as a core scaffold for library synthesis is advantageous over purchasing pre-formed hydrazone derivatives, as it allows exploration of a broader aldehyde diversity space.

Physicochemical Comparator Studies: Fluorine vs. Chlorine Bioisosteric Replacement Analysis

The target compound and the 4-chlorophenyl analog (CAS 1325306-44-2) form an ideal matched molecular pair for studying the impact of F/CH₃ vs. Cl substitution on logP, solubility, metabolic stability, and target binding [2]. Comparative experimental determination of LogD₇.₄, kinetic solubility, and microsomal stability for both compounds would provide valuable data for medicinal chemistry design principles involving halogen bioisosteric replacement on the oxadiazole scaffold.

Antioxidant Activity Profiling Using DPPH and Nitric Oxide Radical Scavenging Assays

The 2,5-disubstituted-1,3,4-oxadiazole class has demonstrated antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays [1]. The target compound, bearing the validated fluoro+methyl substitution motif, is a suitable candidate for inclusion in antioxidant screening cascades, with structurally related compounds having shown measurable radical scavenging activity in these assay formats [1].

Quote Request

Request a Quote for 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.